N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes both methoxy and hydroxy functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide typically involves the condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and 2-methoxyaniline in the presence of acetic hydrazide. The reaction is usually carried out under reflux conditions in an ethanol solvent, with the addition of a catalytic amount of acetic acid to facilitate the reaction. The product is then purified through recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological macromolecules, leading to changes in their structure and function. This can result in the inhibition of enzymes, disruption of cellular processes, and induction of cell death in certain cases.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide stands out due to its combination of hydroxy and methoxy functional groups, which confer unique reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H19N3O4 |
---|---|
Molecular Weight |
329.35 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-(2-methoxyanilino)acetamide |
InChI |
InChI=1S/C17H19N3O4/c1-23-13-7-8-15(21)12(9-13)10-19-20-17(22)11-18-14-5-3-4-6-16(14)24-2/h3-10,18,21H,11H2,1-2H3,(H,20,22)/b19-10+ |
InChI Key |
KSXQAAIMJLEETO-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)CNC2=CC=CC=C2OC |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)CNC2=CC=CC=C2OC |
Origin of Product |
United States |
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